molecular formula C9H6FN B188112 7-Fluoroquinoline CAS No. 396-32-7

7-Fluoroquinoline

Cat. No.: B188112
CAS No.: 396-32-7
M. Wt: 147.15 g/mol
InChI Key: XUIRHRWOJCYEDJ-UHFFFAOYSA-N
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Description

7-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .

Mechanism of Action

Target of Action

7-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and survival, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork, thereby inhibiting DNA synthesis .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal function of these enzymes, leading to the cessation of DNA replication . This disruption can lead to cell death, as these enzymes are vital for bacterial growth and survival .

Pharmacokinetics

Fluoroquinolones, including this compound, are known for their advantageous pharmacokinetic properties. They have high oral bioavailability, a large volume of distribution, and broad-spectrum antimicrobial activity . These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, making them effective against a wide range of bacterial infections .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and survival. By blocking DNA replication, it causes rapid bacterial cell death . It’s important to note that fluoroquinolones, including this compound, can also have adverse effects, such as gastrointestinal issues, central nervous system effects, nephrotoxicity, tendinitis, and phototoxicity .

Biochemical Analysis

Biochemical Properties

7-Fluoroquinoline interacts with various biomolecules, primarily bacterial enzymes such as DNA gyrase and topoisomerase IV . These interactions are crucial for its antimicrobial activity. The compound inhibits bacterial DNA synthesis by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .

Cellular Effects

This compound has a broad-spectrum antimicrobial activity, which is attributed to its excellent tissue penetration and high oral bioavailability . It affects various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV . This leads to cell death, making it a very effective way of killing bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with various enzymes or cofactors . Its antimicrobial action is linked to its interference with bacterial DNA synthesis, which is a crucial metabolic process .

Subcellular Localization

The localization of a protein or compound is often tied to its function . Given its mechanism of action, it is likely that this compound localizes to areas where DNA gyrase and topoisomerase IV are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-fluoroaniline with appropriate reagents. For instance, the synthesis of 2-(1H-Indol-3-yl)-7-fluoroquinoline from 3-fluoroaniline has been reported . Another method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoroquinoline has numerous applications in scientific research:

Comparison with Similar Compounds

  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 6,7-Difluoroquinoline
  • 6-Methoxy-7-fluoroquinoline

Comparison: 7-Fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other fluorinated quinolines, this compound exhibits enhanced antibacterial activity and different reactivity profiles in substitution reactions .

Properties

IUPAC Name

7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRHRWOJCYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192712
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396-32-7
Record name 7-Fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-FLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TFU7P9W6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 7-fluoroquinoline derivatives interact with their targets and what are the downstream effects?

A: While this compound itself may not have a specific biological target, its derivatives often act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) []. This interaction disrupts the normal signaling pathway of mGluR5, which plays a role in various neurological processes. By inhibiting mGluR5 signaling, these compounds have shown potential as therapeutic agents for psychiatric disorders like anxiety and depression [].

Q2: How does modifying the structure of this compound derivatives affect their activity against Plasmodium falciparum?

A: Research on chloroquine-related compounds, which share structural similarities with this compound, reveals that the position and nature of substituents on the quinoline ring system significantly influence their antimalarial activity against Plasmodium falciparum []. For example, compounds with electron-withdrawing groups like halogens or nitro groups at the 6- or 7- position generally exhibit higher activity compared to those with electron-donating groups or no substituents []. This difference in activity is attributed to the influence of substituents on the drug's accumulation within the parasite's digestive vacuole, a process driven by pH trapping [].

Q3: Can you provide an example of how this compound is used as a building block for developing novel drug candidates?

A: Researchers have utilized this compound as a core structure for developing selective inhibitors of the glucose transporter GLUT1 []. Starting from an N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold containing a this compound moiety, structure-activity relationship studies led to the identification of BAY-876, a potent GLUT1 inhibitor with excellent selectivity over other GLUT isoforms []. BAY-876 exhibits promising characteristics for further development as a potential therapeutic for diseases characterized by dysregulated glucose metabolism, such as cancer.

Q4: Are there any known resistance mechanisms to drugs containing a this compound scaffold?

A: While specific resistance mechanisms for this compound derivatives themselves are not explicitly detailed in the provided research, the development of resistance to antimalarial drugs, particularly chloroquine, is a well-documented phenomenon []. Resistance to chloroquine, which shares structural similarities with this compound, often arises from mutations in the parasite's pfcrt gene, leading to reduced drug accumulation in the digestive vacuole []. Considering the structural resemblance, similar resistance mechanisms could potentially emerge for this compound-based drugs targeting Plasmodium falciparum.

Q5: What is the significance of studying the historical use of antimalarial remedies in relation to this compound research?

A: Examining historical therapies for intermittent fevers, particularly those used in Europe, offers valuable insights into traditional remedies and their potential applications in modern medicine []. By analyzing historical records and identifying common components or active ingredients, researchers can gain inspiration for developing novel antimalarial agents, potentially including those based on the this compound scaffold. Understanding the successes and limitations of past treatments can guide future research and contribute to developing more effective drugs against malaria and other infectious diseases.

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